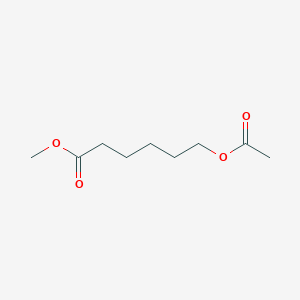

Methyl 6-Acetoxyhexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-acetyloxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIRVMDIUPRJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433617 | |

| Record name | Methyl 6-Acetoxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104954-58-7 | |

| Record name | Methyl 6-Acetoxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Acetoxyhexanoate and Analogous Compounds

Established Synthetic Pathways

Established synthetic routes to Methyl 6-acetoxyhexanoate primarily involve the transformation of precursor molecules through transesterification and acetylation reactions. These pathways are often designed as multistep procedures to ensure high yields and purity of the final product.

Transesterification is a key process in the synthesis of this compound, utilized in both ring-opening reactions of cyclic esters and in the synthesis from other esters under enzymatic catalysis.

A common and cost-effective precursor for the synthesis of 6-hydroxyhexanoate (B1236181) esters is ε-caprolactone. researchgate.netacs.orgacs.orged.gov The synthesis begins with the acid-catalyzed ring-opening transesterification of this lactone. In this reaction, methanol (B129727) acts as a nucleophile, attacking the carbonyl carbon of the lactone, which is activated by a Brønsted acid catalyst like sulfuric acid. nih.govnsf.gov This process cleaves the ester bond within the seven-membered ring to form the linear methyl 6-hydroxyhexanoate. nih.gov

The thermodynamics of this ring-opening reaction generally favor the formation of the acyclic hydroxy ester product. nsf.gov Computational studies on the ring-opening of ε-caprolactone with methanol catalyzed by sulfonic acids suggest a bifunctional activation mechanism. The sulfonic acid catalyst is believed to activate both the lactone monomer and the alcohol, acting as a proton shuttle to facilitate the nucleophilic addition and subsequent ring-opening. nih.gov This reaction serves as the foundational first step in a widely used two-step synthesis of acetoxyhexanoate esters. researchgate.netacs.orgacs.org

A related process is the methanolysis of poly(ε-caprolactone) (PCL), which also yields methyl 6-hydroxyhexanoate through a transesterification reaction, effectively depolymerizing the polyester (B1180765). d-nb.info

Table 1: Research Findings on Acid-Catalyzed Ring-Opening of ε-Caprolactone

| Catalyst System | Reactants | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | ε-Caprolactone, Methanol | Methyl 6-hydroxyhexanoate | Serves as a convenient method to establish equilibrium mixtures for NMR analysis of lactone ring-opening propensity. | nih.gov, nsf.gov |

| Sulfonic Acids | ε-Caprolactone, Methanol | Methyl 6-hydroxyhexanoate | Computational studies show the catalyst behaves bifunctionally, activating both monomer and alcohol. | nih.gov |

| Zinc Acetate (B1210297) (Zn(OAc)₂) | Poly(ε-caprolactone), Methanol | Methyl 6-hydroxyhexanoate | Effective for the depolymerization of PCL via methanolysis under microwave heating. | d-nb.info |

Enzymatic transesterification has emerged as a significant method for synthesizing various esters, including biolubricants and fatty acid methyl esters (FAME), under milder reaction conditions. ijcce.ac.irthescipub.com Lipases are commonly employed as biocatalysts for these transformations. For instance, Novozyme 435 has been used to catalyze the transesterification of FAME with trimethylolpropane (B17298) to produce biolubricants. ijcce.ac.ir Similarly, Lipozyme®RM IM and Lipozyme TL IM have been utilized in the transesterification of salmon oil and castor oil with alcohols like isoamyl alcohol and hexanol, respectively. mdpi.com

In a typical process, the enzyme facilitates the exchange of the alcohol group of an ester. The reaction parameters, such as temperature, enzyme concentration, substrate molar ratio, and reaction time, are optimized to maximize the conversion yield. ijcce.ac.irmdpi.com For example, in the synthesis of biodiesel from salmon oil, optimal conditions were found to be an enzyme concentration of 11% by weight of oil, a temperature of 45°C, and a 4-hour reaction time. mdpi.com While not specifically documented for this compound, this methodology is applicable for the synthesis of various esters, showcasing the versatility of biocatalysis. thescipub.comnih.gov

Table 2: Examples of Enzymatic Transesterification for Ester Synthesis

| Enzyme | Substrates | Product Type | Optimal Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Novozyme 435 | Waste Edible Oil Methyl Ester, Trimethylolpropane | Biolubricant (TMP triester) | 50°C, 5% wt catalyst, 48 h | 91% | ijcce.ac.ir |

| Lipozyme®RM IM | Atlantic Salmon Oil, Isoamyl Alcohol | Biodiesel | 45°C, 11% wt enzyme, 4 h, 6:1 alcohol:oil ratio | 96.5% (stepwise alcohol addition) | mdpi.com |

| Lipozyme TL IM | Castor Oil, Hexanol | Castor Oil Hexyl Ester | 60°C, 10% wt catalyst, 5 h, 3:1 alcohol:oil ratio | 88.3% | |

| Immobilized Burkholderia lipase (B570770) | Microalgal Oil, Methanol | Biodiesel | - | 97.3% (from disrupted biomass) | nih.gov |

The second critical step in the primary synthesis route is the acetylation of the hydroxyl group of methyl 6-hydroxyhexanoate. researchgate.netacs.org This reaction converts the intermediate hydroxy ester into the final product, this compound.

A well-documented procedure for the analogous ethyl ester involves treating ethyl 6-hydroxyhexanoate with acetic anhydride (B1165640). prepchem.com The reaction can be catalyzed by an acid, such as phosphoric acid. In a typical lab-scale synthesis, a mixture of acetic anhydride and a catalytic amount of 85% phosphoric acid is added to the hydroxy ester while maintaining the temperature around 25°C. prepchem.com The mixture is then heated to approximately 50°C for several hours to drive the reaction to completion. prepchem.com Following the reaction, the mixture is worked up to isolate the crude product, which is then purified by fractional distillation to yield pure ethyl 6-acetoxyhexanoate. prepchem.com A similar procedure under mildly basic conditions has also been reported to give the desired product in good yield. researchgate.netacs.orged.gov

Table 3: Example of Acetylation of 6-Hydroxyhexanoate Ester

| Reactant | Reagents | Catalyst | Temperature | Time | Yield (of Ethyl 6-acetoxyhexanoate) | Reference(s) |

|---|---|---|---|---|---|---|

| Ethyl 6-hydroxyhexanoate | Acetic anhydride | 85% Phosphoric Acid | 25°C (addition), 50°C (reaction) | 3 hours | 73.7% | prepchem.com |

The synthesis of this compound is most effectively carried out via a multistep procedure that combines the aforementioned reactions. This two-step synthesis is a common experimental design in organic chemistry laboratory courses for its reliability and use of fundamental ester reactions. researchgate.netacs.orgacs.orged.gov

The sequence is as follows:

Acid-Catalyzed Transesterification : ε-Caprolactone is subjected to a ring-opening reaction with methanol, catalyzed by a strong acid like H₂SO₄, to produce methyl 6-hydroxyhexanoate. acs.orgchegg.com

Acetylation : The resulting methyl 6-hydroxyhexanoate is then acetylated using an acetylating agent such as acetic anhydride, often with catalytic acid or under mildly basic conditions, to yield the final product, this compound. researchgate.netprepchem.com

Acid-Catalyzed Ring-Opening Transesterification of ε-Caprolactone with Methanol

Acetylation of Methyl 6-Hydroxyhexanoate

Catalytic Systems in Synthesis

The choice of catalyst is crucial for the efficiency and selectivity of the reactions involved in synthesizing this compound. Different catalytic systems are employed for the transesterification and acetylation steps.

Acid Catalysts : Strong Brønsted acids are the conventional catalysts for the ring-opening of ε-caprolactone.

Sulfuric Acid (H₂SO₄) is widely used for both Fischer esterification and the ring-opening transesterification of lactones with alcohols. nsf.govchegg.comoperachem.com

Phosphoric Acid (H₃PO₄) has been effectively used as a catalyst in the acetylation of the hydroxyl group of 6-hydroxyhexanoate esters with acetic anhydride. prepchem.com

Sulfonic Acids , such as trifluoromethanesulfonic acid, have been studied computationally and are effective catalysts for the ring-opening polymerization of ε-caprolactone. nih.gov

Enzymatic Catalysts : Lipases offer a green alternative, operating under mild conditions.

Immobilized Lipases like Novozyme 435, Lipozyme®RM IM, Lipozyme TL IM, and immobilized Burkholderia lipase are highly effective for various transesterification reactions to produce esters. ijcce.ac.irmdpi.comnih.gov Their use can improve selectivity and reduce waste.

Metal-Based Catalysts :

Zinc Acetate (Zn(OAc)₂) has proven to be an excellent catalyst for the methanolysis (depolymerization) of poly(ε-caprolactone) to form methyl 6-hydroxyhexanoate. d-nb.info

Metal Oxides such as stannous oxide (SnO) and magnesium oxide (MgO) are used in the direct esterification of dicarboxylic acids with alcohols at high temperatures.

Table 4: Summary of Catalytic Systems

| Catalyst Type | Specific Catalyst | Reaction Step | Reference(s) |

|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄) | Ring-Opening Transesterification | chegg.com, nsf.gov |

| Acid | Phosphoric Acid (H₃PO₄) | Acetylation | prepchem.com |

| Acid | Sulfonic Acids | Ring-Opening Transesterification | nih.gov |

| Enzymatic | Novozyme 435, Lipozymes | Transesterification | ijcce.ac.ir, mdpi.com, |

| Metal-Based | Zinc Acetate (Zn(OAc)₂) | Ring-Opening Transesterification (Methanolysis) | d-nb.info |

| Metal-Based | Tin(II) Oxide (SnO), Magnesium Oxide (MgO) | Direct Esterification |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ε-Caprolactone |

| Methanol |

| Methyl 6-hydroxyhexanoate |

| Ethyl 6-acetoxyhexanoate |

| Ethyl 6-hydroxyhexanoate |

| Sulfuric acid |

| Poly(ε-caprolactone) |

| Trifluoromethanesulfonic acid |

| Zinc acetate |

| Fatty Acid Methyl Esters (FAME) |

| Trimethylolpropane |

| Isoamyl alcohol |

| Hexanol |

| Acetic anhydride |

| Phosphoric acid |

| Stannous oxide |

Role of Acid Catalysis in Ester Formation

Acid catalysis is a fundamental and widely employed method for the synthesis of esters, including the precursors to this compound. The process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of analogous compounds, such as Butyl 6-hydroxyhexanoate, the esterification of 6-hydroxyhexanoic acid with butanol is commonly facilitated by strong acid catalysts like sulfuric acid or p-toluenesulfonic acid. This reaction is generally performed under reflux conditions, at temperatures between 100–120°C for 6–12 hours, to drive the reaction towards completion.

A similar principle applies to the synthesis of the intermediate, Methyl 6-hydroxyhexanoate, which can be prepared by reacting 6-hydroxyhexanoic acid with methanol. This esterification can be achieved through direct heating or with the use of an anhydrous base catalyst.

Furthermore, a two-step synthesis of Ethyl 6-acetoxyhexanoate, a structurally similar compound, begins with the acid-catalyzed transesterification of ε-caprolactone to yield Ethyl 6-hydroxyhexanoate. acs.orgresearchgate.net This intermediate is then acetylated to produce the final product. acs.orgresearchgate.net The use of an acid catalyst in the initial step is crucial for the efficient ring-opening of the lactone and subsequent ester formation. acs.org

Biocatalytic Approaches Utilizing Lipases

Biocatalysis, particularly employing lipases, presents a greener and more selective alternative for the synthesis of esters like this compound and its analogs. Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of lipids but can also facilitate esterification and transesterification reactions, especially in non-aqueous environments. scielo.brmdpi.com

Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Aspergillus niger, and Pseudomonas species, have been successfully used in polyester synthesis and the creation of specific ester linkages. acs.orgnih.govconicet.gov.ar These enzymes exhibit high enantioselectivity and regioselectivity, which is advantageous for producing functional polyesters and other complex molecules. acs.org For instance, Candida antarctica lipase B (CALB) has been instrumental in the polycondensation of diols and dicarboxylic acids to form polyesters. nih.gov

A one-pot synthesis of a sugar-functionalized oligomeric caprolactone (B156226) has been demonstrated through the lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside, followed by elongation with 6-hydroxyhexanoate monomer units. nih.gov This reaction, carried out at 60°C in tert-butanol, highlights the potential of lipases to create complex, functionalized oligomers under mild conditions. nih.gov The kinetics of this particular esterification were found to follow a ping-pong bi-bi mechanism. nih.gov

The synthesis of fatty acid methyl esters (FAME) from various feedstocks using lipases has also been extensively studied. For example, liquid lipase from Thermomyces lanuginosus has been used to produce FAME from a blend of edible and nonedible raw materials with a yield of 79.9% after 480 minutes at 35°C. nih.gov

Organocatalysis in Polyester Degradation and Synthesis of Related Hydroxyhexanoates

Organocatalysis has emerged as a powerful tool for both the synthesis and degradation of polyesters, providing a metal-free alternative to traditional catalysts. Simple organocatalysts can effectively degrade a variety of polyesters into their constituent monomers or other value-added chemicals. rsc.org

For example, the degradation of poly(ε-caprolactone) (PCL) can be achieved using an organocatalyst at 100°C in toluene, resulting in high conversion to Methyl 6-hydroxyhexanoate after 16 hours. rsc.org Similarly, the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) using an organocatalyst in the presence of methanol can yield dimethyl terephthalate and ethylene (B1197577) glycol. rsc.org

Zinc-based catalysts, while metal-containing, are also used in the controlled degradation of polyesters. Zinc-catalyzed methanolysis of PCL can selectively produce Methyl 6-hydroxyhexanoate. acs.orgresearchgate.net This depolymerization can be part of a chemical recycling loop where the resulting monomer is then used for repolymerization. researchgate.net

Optimization of Synthetic Parameters

The efficiency of synthesizing this compound and related compounds is highly dependent on the optimization of various reaction parameters.

Influence of Reaction Conditions on Yield and Selectivity

Key factors influencing the yield and selectivity of esterification and transesterification reactions include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

In the acid-catalyzed synthesis of Butyl 6-hydroxyhexanoate, adjusting the molar ratio of 6-hydroxyhexanoic acid to butanol, for instance to a 1:3 ratio, can improve the yield. For the synthesis of poly(ester-urethanes) from α,ω-hydroxy telechelic poly(ε-caprolactone), a statistical design of experiments revealed that reaction temperature, time, and reagent concentrations all significantly impacted the molecular weight of the resulting polymer. mdpi.com An increase in temperature from 50°C to 61°C led to a 50% increase in the average number-average molecular weight. mdpi.com

In biocatalytic systems, the nature of the solvent, water activity, and temperature are critical. scielo.br Lipases are generally active between 40°C and 80°C, with thermal denaturation often occurring above 60°C. mdpi.com For the lipase-catalyzed synthesis of formate (B1220265) esters, a solvent-free system yielded 90% conversion in 5 hours, which was faster than when acetonitrile (B52724) was used as a solvent. mdpi.com

The following table summarizes the optimized conditions for various related ester synthesis reactions:

| Product | Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Butyl 6-hydroxyhexanoate | H₂SO₄ | 6-hydroxyhexanoic acid, butanol | 110 | Not Specified | Not Specified | |

| Ethyl 6-acetoxyhexanoate | Mildly Basic | Ethyl 6-hydroxyhexanoate, acetic anhydride | Not Specified | Not Specified | Good | acs.orgresearchgate.net |

| Fatty Acid Methyl Esters | Thermomyces lanuginosus lipase | Edible/nonedible raw materials, methanol | 35 | 8 | 79.9 | nih.gov |

| Methyl 6-hydroxyhexanoate | Organocatalyst | Poly(ε-caprolactone), methanol | 100 | 16 | High Conversion | rsc.org |

Impact of Microwave Irradiation in Esterification Reactions

Microwave-assisted synthesis has been shown to significantly accelerate esterification reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net The direct interaction of microwaves with polar molecules generates heat rapidly and uniformly throughout the reaction mixture. researchgate.net

For the synthesis of Ethyl hexanoate (B1226103), a maximum yield of 81.31% was achieved in 4 hours under optimized conditions using a heterogeneous catalyst and microwave irradiation. researchgate.net In another study on the esterification of stearic acid with ethanol (B145695), microwave heating achieved over 90% conversion in 7 hours, whereas conventional heating required 12 hours. researchgate.net

The synthesis of methyl butyrate (B1204436) via microwave-assisted esterification of butyric acid and methanol with an acid ion-exchange resin catalyst reached an equilibrium conversion of 92.6% in just 60 minutes. researchgate.net A study on the optimization of methyl acetate synthesis using microwave irradiation found that microwave power, catalyst concentration, methanol to acetic acid ratio, and esterification time were all significant factors. uctm.edu Optimal conversion of 98.76% was obtained at a microwave power of 577.47 W, a catalyst concentration of 4.08%, a methanol to acetic acid ratio of 1.19:1, and a reaction time of 24.45 minutes. uctm.edu

The following table presents data on microwave-assisted esterification reactions:

| Product | Catalyst | Reactants | Microwave Power (W) | Temperature (°C) | Time | Conversion/Yield (%) | Reference |

| Ethyl hexanoate | Indion-225H | Hexanoic acid, Ethanol | Not Specified | 70 | 4 h | 81.31 | researchgate.net |

| Methyl butyrate | Amberlyst-15 | Butyric acid, Methanol | Not Specified | Not Specified | 60 min | 92.6 | researchgate.net |

| Methyl acetate | Sulfuric acid | Acetic acid, Methanol | 577.47 | Not Specified | 24.45 min | 98.76 | uctm.edu |

| Stearic acid ethyl ester | D418 resin | Stearic acid, Ethanol | Not Specified | 80 | 7 h | >90 | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Methyl 6 Acetoxyhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For methyl 6-acetoxyhexanoate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. pressbooks.pub In the ¹H NMR spectrum of this compound, distinct signals correspond to the different proton groups within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the shielding and deshielding effects of neighboring atoms and functional groups. libretexts.orgpdx.edu

The expected signals for this compound are:

A singlet for the methyl protons of the acetate (B1210297) group (CH₃COO-).

A singlet for the methyl protons of the methyl ester group (-COOCH₃).

A triplet for the methylene (B1212753) protons adjacent to the acetate group (-CH₂-O-).

A triplet for the methylene protons adjacent to the carbonyl group of the ester (-CH₂-CO-).

Multiplets for the remaining methylene protons in the hexanoate (B1226103) chain.

The integration of these signals reveals the relative number of protons in each group, while the splitting patterns (e.g., singlets, triplets) provide information about the number of adjacent protons, a phenomenon known as spin-spin coupling. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.)

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetate methyl (CH₃COO-) | ~2.0 | Singlet |

| Ester methyl (-COOCH₃) | ~3.6 | Singlet |

| Methylene (-CH₂-O-) | ~4.0 | Triplet |

| Methylene (-CH₂-CO-) | ~2.3 | Triplet |

| Methylene (-CH₂-CH₂-CH₂-) | ~1.3-1.7 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. bhu.ac.inlibretexts.org

Key signals in the ¹³C NMR spectrum of this compound include:

Two distinct signals for the carbonyl carbons of the acetate and ester groups, typically found in the 170-180 ppm region. organicchemistrydata.orgucl.ac.uk

A signal for the carbon of the ester methyl group (-O-CH₃) around 51-52 ppm. rsc.org

A signal for the carbon of the acetate methyl group (CH₃-CO) around 21 ppm.

Signals for the methylene carbons (-CH₂-) in the hexanoate chain, with the carbons closer to the electronegative oxygen atoms appearing at higher chemical shifts. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | ~174 |

| Acetate Carbonyl (C=O) | ~171 |

| Methylene (-CH₂-O-) | ~64 |

| Ester Methyl (-O-CH₃) | ~51 |

| Methylene (-CH₂-CO-) | ~34 |

| Methylene (-CH₂-CH₂-O-) | ~28 |

| Methylene (-CH₂-CH₂-CO-) | ~25 |

| Methylene (-CH₂-CH₂-CH₂-) | ~24 |

| Acetate Methyl (CH₃-CO) | ~21 |

The fine structure of NMR signals, specifically the vicinal coupling constants (³J), provides valuable information about the dihedral angles between adjacent C-H bonds, which is crucial for conformational analysis. miamioh.edu The magnitude of the coupling constant between two protons on adjacent carbons is related to the torsion angle between them, as described by the Karplus equation. mestrelab.com

For this compound, analysis of the vicinal coupling constants of the methylene protons in the hexanoate chain can reveal the preferred conformations of the molecule in solution. Studies on similar long-chain esters have shown that certain bond conformations are preferred due to intramolecular interactions. rsc.org For instance, gauche preferences have been observed for C-C bonds near ester groups due to C-H···O attractions. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. The resulting IR spectrum shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum will exhibit characteristic absorption bands for its two ester functional groups:

C=O Stretch: Strong, sharp absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two ester groups are expected in the region of 1735-1750 cm⁻¹. The presence of two ester groups may lead to a broadened or two distinct peaks in this region.

C-O Stretch: Strong absorption bands corresponding to the C-O single bond stretching vibrations of the ester linkages will appear in the 1000-1300 cm⁻¹ region.

C-H Stretch: Absorption bands for the stretching vibrations of the C-H bonds in the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester | C=O Stretch | 1735 - 1750 |

| Ester | C-O Stretch | 1000 - 1300 |

| Alkane | C-H Stretch | 2850 - 3000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org This technique is invaluable for determining the purity of a sample and confirming its molecular weight.

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern will be observed, providing further structural confirmation. Common fragmentation patterns for esters include the loss of alkoxy groups and acylium ion formation. docbrown.info

Advanced Spectroscopic Techniques for Comprehensive Analysis

For a more in-depth structural and conformational analysis, advanced 2D NMR techniques can be employed. ipb.pt These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton-bearing atoms in the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H assignments. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, especially around quaternary carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps to distinguish between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. libretexts.org

By combining the information from these various spectroscopic methods, a complete and unambiguous structural and conformational picture of this compound can be achieved.

Computational Chemistry and Theoretical Studies of Methyl 6 Acetoxyhexanoate

Molecular Orbital (MO) Calculations and Conformational Analysis

Ab initio molecular orbital (MO) calculations have been a cornerstone in analyzing the conformational landscape of methyl 6-acetoxyhexanoate. These high-level computational methods allow for a detailed examination of the molecule's various spatial arrangements (conformers) and the energies associated with them.

Determination of Gibbs Free Energies for Conformers

Researchers have conducted ab initio MO calculations to determine the Gibbs free energies for all existing conformers of this compound. researchgate.netresearchgate.netrsc.org This process involves calculating the electronic energy and vibrational frequencies for each stable conformation of the molecule. The Gibbs free energy, a critical indicator of conformational stability, is then derived from these calculations. By comparing the Gibbs free energies, scientists can predict the relative populations of different conformers at equilibrium. While the precise energy values are detailed in specialized literature, the primary outcome is the identification of the most stable conformers that the molecule is likely to adopt.

Table 1: Relative Stability of this compound Conformers

| Conformer | Calculated Gibbs Free Energy | Relative Population |

|---|---|---|

| Conformer A | Lowest Energy | Most Abundant |

| Conformer B | Higher Energy | Less Abundant |

| Conformer C | Highest Energy | Least Abundant |

Note: This table is illustrative. Specific conformers and their corresponding Gibbs free energies are determined through detailed computational analysis.

Analysis of Bond Conformation Preferences (e.g., Gauche and Trans Forms)

A significant finding is that of the seven bonds analogous to the PCL repeating unit, five show a strong preference for the lower-energy trans conformation. researchgate.netrsc.org However, the two carbon-carbon (C-C) bonds located near the ester group exhibit a preference for the gauche form. researchgate.netrsc.org This deviation from the typical alkane chain behavior, where trans is generally favored, points to specific intramolecular forces at play. These computational predictions have been corroborated by experimental data from ¹H and ¹³C NMR vicinal coupling constants performed on ¹³C-labeled this compound. researchgate.netrsc.org

Table 2: Bond Conformation Preferences in this compound

| Bond Location | Number of Bonds | Preferred Conformation |

|---|---|---|

| C-C bonds near the ester group | 2 | Gauche |

Investigation of Intramolecular Interactions (e.g., C-H···O Attractions)

The preference for the gauche conformation in the C-C bonds near the ester functionality is attributed to stabilizing intramolecular interactions. researchgate.netrsc.org Specifically, computational studies have identified the presence of weak hydrogen bonds, known as C-H···O attractions. researchgate.netrsc.org In this type of interaction, a hydrogen atom attached to a carbon atom (the C-H donor) is attracted to an oxygen atom (the acceptor) within the same molecule.

These C-H···O interactions, though individually weak with bond strengths typically less than 1 kcal/mol, collectively influence the molecule's conformational energetics. In this compound, the attractions occur between C-H groups and the oxygen atoms of the ester moieties. This interaction stabilizes the folded gauche conformer, making it energetically more favorable than the extended trans form for those specific bonds. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is another powerful computational tool used to investigate the electronic structure and properties of molecules like this compound. DFT methods are often employed for their balance of computational cost and accuracy, making them suitable for optimizing molecular geometries and simulating spectroscopic properties.

Prediction of Optimized Geometrical Structures

DFT calculations are widely used to predict the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state on the potential energy surface. This process, known as geometry optimization, provides detailed information about bond lengths, bond angles, and dihedral angles. For this compound, DFT methods can yield optimized structures for its various conformers. These predicted geometries are crucial for understanding how the molecule's shape influences its physical and chemical properties. While periodic DFT calculations have been applied to the crystalline structure of the related polymer, PCL, similar fundamental approaches are used for single molecules like this compound to determine their preferred structures in the gas phase or in solution. rsc.org

Table 3: Example of Geometrical Parameters from DFT Optimization

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.20 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Angle | O-C=O | ~125° |

| Dihedral Angle | C-C-C-C | ~180° (Trans) or ~60° (Gauche) |

Note: The values presented are typical for ester functional groups and alkane chains and serve as illustrative examples of the data obtained from DFT geometry optimization.

Simulation of Spectroscopic Properties (e.g., IR Spectra)

A significant application of DFT is the simulation of spectroscopic properties, which can be directly compared with experimental results. By calculating the vibrational frequencies of a molecule from its optimized geometry, one can generate a theoretical infrared (IR) spectrum. Each peak in the simulated spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

For this compound, a simulated IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester groups (typically strong and found around 1740 cm⁻¹), C-O stretching vibrations (usually intense and appearing in the 1300-1000 cm⁻¹ region), and various C-H stretching and bending modes. Comparing a DFT-simulated spectrum with an experimentally measured one can help confirm the molecule's structure and the accuracy of the computational model.

Mechanistic Insights from DFT Studies

Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the mechanisms of chemical reactions. diva-portal.orgnih.gov In the context of this compound (MAH), which acts as a crucial model compound for the biodegradable polymer poly(ε-caprolactone) (PCL), DFT studies have provided significant insights primarily into its conformational preferences, which in turn dictate the structure and properties of the resulting polymer. researchgate.netrsc.org

Ab initio molecular orbital (MO) calculations, a related quantum chemistry method, have been conducted on this compound to determine the Gibbs free energies of all its existing conformers. researchgate.netrsc.orgresearchgate.net These calculations revealed that for the seven bonds corresponding to the repeating unit of PCL, specific conformational preferences exist. researchgate.net Two of the carbon-carbon bonds located near the ester group exhibit a preference for the gauche conformation. researchgate.netrsc.org This preference is attributed to weak intramolecular hydrogen bonding in the form of C-H⋯O attractions. researchgate.net In contrast, the other five bonds in the chain predominantly favor the more extended trans conformation. researchgate.netrsc.org These theoretical findings have been corroborated by experimental data from 1H and 13C Nuclear Magnetic Resonance (NMR) vicinal coupling constants of 13C-labeled MAH, which showed bond conformations consistent with the MO calculations. researchgate.netresearchgate.net

While direct DFT studies on the reaction mechanisms of MAH itself are specific, the principles are widely applied to similar ester compounds. For instance, DFT calculations are used to investigate the stability and reactivity of esters, such as comparing the influence of different ester groups (e.g., tert-butyl vs. methyl) on reaction pathways and hydrolysis rates. Such computational approaches could be applied to understand the enzymatic degradation of MAH, for example, its conversion to adipic acid via 6-oxohexanoate (B1234620) dehydrogenase, by modeling the substrate binding and the transition states of the reaction.

Rotational Isomeric State (RIS) Calculations and Polymer Modeling

The Rotational Isomeric State (RIS) model is a fundamental theoretical framework used to describe the statistical conformations and average properties of polymer chains. 182.160.97 For poly(ε-caprolactone) (PCL), detailed RIS calculations have been performed, relying on conformational energy data derived from its model compound, this compound (MAH). researchgate.netresearchgate.net

The process begins with high-level ab initio molecular orbital calculations on MAH to determine the relative energies of different rotational isomers (conformers). researchgate.netrsc.org This provides the necessary input parameters, specifically the statistical weights of trans and gauche states for each bond in the repeating unit, which are essential for the RIS model. researchgate.net The reliability of these quantum mechanical calculations is often validated by comparing predicted properties, like NMR coupling constants, with experimental measurements on the model compound. researchgate.net

For MAH, these calculations established distinct energy differences between the trans and gauche states for the key rotatable bonds. researchgate.net This detailed conformational information is then incorporated into the RIS scheme, which uses matrix operations to calculate conformation-dependent properties of the entire polymer chain. researchgate.netscribd.com The RIS calculations for PCL, based on the MAH model, have successfully predicted characteristic ratios in the range of 4.1 to 4.5. researchgate.netrsc.org This theoretical result is in good agreement with experimental values estimated from Stockmayer-Fixman plots, validating the accuracy of the computational model. researchgate.netrsc.org

Table 1: Preferred Bond Conformations in this compound from Molecular Orbital Calculations This table summarizes the computationally determined preferred conformations for the seven key bonds in MAH that correspond to the PCL repeating unit.

| Bond | Type | Preferred Conformation | Rationale |

|---|---|---|---|

| Bond 1 | C-C (near ester) | gauche | Intramolecular C-H⋯O attraction researchgate.net |

| Bond 2 | C-C (near ester) | gauche | Intramolecular C-H⋯O attraction researchgate.net |

| Bond 3 | C-C | trans | Steric preference researchgate.net |

| Bond 4 | C-C | trans | Steric preference researchgate.net |

| Bond 5 | C-O | trans | Steric preference researchgate.net |

| Bond 6 | C-C | trans | Steric preference researchgate.net |

| Bond 7 | C-O | trans | Steric preference researchgate.net |

Theoretical Prediction of Material Properties

Theoretical and computational studies on this compound are instrumental in predicting the material properties of the corresponding polymer, PCL. researchgate.net By understanding the conformational behavior of the monomeric unit, scientists can extrapolate to the properties of the macroscopic polymer material. stanford.edu

The RIS calculations, informed by the conformational energetics of MAH, provide a direct link between the chemical structure and the unperturbed dimensions of the polymer chain, quantified by the characteristic ratio. researchgate.net This value is crucial as it reflects the flexibility of the polymer chain in solution. researchgate.net The close match between the RIS-calculated characteristic ratio (4.1–4.5) and experimental findings for PCL confirms the predictive power of this hierarchical modeling approach. researchgate.net

Beyond solution properties, theoretical methods are used to predict the solid-state properties of polymers. Periodic density functional theory (DFT) calculations, which are suited for crystalline structures, have been employed to predict the mechanical properties of PCL crystals. researchgate.netrsc.orgresearchgate.net These calculations yielded the optimal crystal structure and the anisotropic Young's moduli (a measure of stiffness) in different crystallographic directions. researchgate.netrsc.org The predicted Young's modulus along the fiber axis (c-axis) for PCL is 252 GPa. researchgate.netrsc.org While this is lower than that of polyethylene (B3416737), it is significantly higher than that of poly(ethylene terephthalate). researchgate.net However, the three-dimensionally averaged Young's modulus of PCL is predicted to be 10.7 GPa, which is noted to be among the lowest for representative polymers studied, reflecting its characteristic flexibility. researchgate.netrsc.org

Table 2: Comparison of Theoretically Predicted Young's Modulus (Fiber-Axis) for PCL and Other Polymers This table compares the Young's modulus of PCL as determined by periodic DFT calculations with values for other common polymers.

| Polymer | Predicted Young's Modulus (GPa) | Source |

|---|---|---|

| Poly(ε-caprolactone) (PCL) | 252 | researchgate.netrsc.org |

| Polyethylene (PE) | 333 | researchgate.net |

| Poly(ethylene terephthalate) (PET) | 182 | researchgate.net |

Applications and Research Utility of Methyl 6 Acetoxyhexanoate

Role as a Model Compound in Polymer Science

The structural simplicity of Methyl 6-acetoxyhexanoate, which mirrors the repeating unit of Poly(ε-caprolactone) (PCL), makes it an invaluable model compound for detailed physicochemical analysis.

This compound serves as a crucial monomeric model for investigating the complex structural and conformational properties of Poly(ε-caprolactone) (PCL), a biodegradable polyester (B1180765) with significant applications. rsc.org Researchers utilize MAH to predict the behavior of the much larger polymer chain, which is otherwise difficult to analyze directly at a molecular level.

Detailed studies employing ab initio molecular orbital (MO) calculations have been conducted on MAH to determine the Gibbs free energies of its various conformers. rsc.org These calculations focus on the seven principal bonds that constitute the repeating unit of PCL. The findings reveal that the two Carbon-Carbon bonds located near the ester group exhibit a preference for a gauche conformation. rsc.org This preference is attributed to intramolecular C-H⋯O attractions. In contrast, the remaining five bonds in the chain predominantly adopt a more stable trans conformation. rsc.org

These theoretical calculations have been corroborated by experimental data. rsc.org Vicinal coupling constants from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ¹³C-labeled MAH have confirmed the bond conformations predicted by the MO calculations. rsc.org This agreement between theoretical and experimental results provides a solid foundation for applying these findings to the PCL polymer itself. The insights gained from MAH are used in Rotational Isomeric State (RIS) calculations to predict the macroscopic properties of PCL, such as its characteristic ratio, which is a measure of chain flexibility. rsc.org

Table 1: Predicted Bond Conformations in the PCL Repeating Unit Based on this compound Model

| Bond in PCL Repeating Unit | Predicted Conformation | Rationale |

|---|---|---|

| C-C (near ester group) | gauche | Intramolecular C-H⋯O attractions |

| Other C-C and C-O bonds | trans | Lower steric hindrance |

Understanding the degradation of PCL is vital for its applications in biomedical devices and environmentally friendly packaging. The conformational data derived from this compound provides fundamental insights into these degradation mechanisms. rsc.orgsci-hub.se PCL degradation primarily occurs through the hydrolysis of its ester bonds, a process that can be chemical or enzyme-catalyzed. sci-hub.se

The susceptibility of the ester linkage to attack is heavily influenced by the local conformation of the polymer chain. The established preference for specific gauche and trans states, as determined from MAH studies, dictates the accessibility of the ester groups to water molecules or enzymatic active sites. rsc.org For instance, surface erosion by enzymes secreted by microorganisms is a primary degradation mechanism. These enzymes, which include lipases and esterases, interact with the polymer surface, and their ability to bind and catalyze bond cleavage depends on the polymer's surface structure and chain conformation. rsc.orgmdpi.com

Furthermore, the degradation of PCL often begins in the amorphous regions of the polymer, which are less ordered and more accessible than the crystalline regions. The conformational flexibility and arrangement of chains in these amorphous zones, which can be understood from the energetic preferences of the monomeric model MAH, are therefore critical factors in the initiation of biodegradation. The eventual product of PCL methanolysis is methyl 6-hydroxyhexanoate (B1236181), a closely related compound, highlighting the cleavage of the core ester bond modeled by MAH. researchgate.net

Understanding Poly(ε-caprolactone) (PCL) Conformational Characteristics

Precursor in Organic Synthesis

Beyond its role in polymer science, this compound and its structural analogues serve as versatile building blocks in the synthesis of a range of organic molecules.

Poly(ε-caprolactone) is extensively used in biomedical applications, including long-term implantable drug delivery systems, due to its biocompatibility and biodegradability. mdpi.com Consequently, its monomeric unit and related derivatives are of great interest in pharmaceutical research. While direct use of this compound as a pharmaceutical intermediate is not widely documented, its structural analogue, methyl 6-hydroxyhexanoate, is noted as a reaction intermediate in the synthesis of other molecules. biosynth.com

The development of advanced drug delivery systems, such as those based on functional polymers, often requires the synthesis of specialized monomers. For example, ethyl 6-hydroxyhexanoate has been used as a starting material to create ortho ester diester monomers, which are then polymerized to form materials for gene delivery. nih.gov The chemical functionalities present in MAH—a methyl ester and an acetylated hydroxyl group—offer two distinct reaction sites that can be selectively modified to build more complex structures suitable for pharmaceutical applications or for conjugation with active pharmaceutical ingredients.

This compound represents a potential bifunctional monomer for creating novel oligomers and polymers. The two ester groups can be chemically transformed to generate reactive ends suitable for various polymerization techniques. For instance, hydrolysis of the acetate (B1210297) group would yield methyl 6-hydroxyhexanoate, which contains a hydroxyl and a methyl ester group. This hydroxy-ester is a classic AB-type monomer that can undergo self-condensation to form polyesters.

This strategy is seen in related systems. For example, a more complex derivative, methyl-6-(2-(4-vinylphenyl)acetoxy)-hexanoate, has been incorporated into copolymers, demonstrating that the hexanoate (B1226103) backbone is a viable scaffold for creating functionalized polymers. mdpi.com The synthesis of block copolymers, which have tailored properties, often relies on end-functionalized oligomers that can react with other polymer chains. researchgate.net By modifying the ester groups of MAH, it could be converted into a telechelic oligomer with reactive groups at both ends, making it a useful building block for more complex polymer architectures like block copolymers. researchgate.net

The 6-acetoxyhexanoate skeleton is a building block for other valuable chemical compounds, notably in the fragrance industry. A well-documented example is the synthesis of ethyl 6-acetoxyhexanoate, a commercial fragrance compound known as Berryflor, which has a raspberry-like odor. acs.orgacs.org Its synthesis starts from ε-caprolactone, which is first converted to ethyl 6-hydroxyhexanoate. acs.org This intermediate is then acetylated under basic conditions to yield the final fragrance product. acs.org

This two-step transformation highlights the synthetic utility of the 6-hydroxyhexanoate core, which is readily accessible from this compound via simple hydrolysis of the acetate group. The presence of both an ester and a protected alcohol allows for selective chemical manipulation. The ester can be reduced or transesterified, while the hydroxyl group (after deacetylation) can be oxidized or used in nucleophilic substitution, making MAH a versatile starting point for constructing a variety of more complex organic molecules.

Synthesis of Functionalized Oligomers and Polymers

Advanced Materials Development

The development of novel materials with tailored properties is a cornerstone of modern materials science. This compound presents an interesting molecular architecture for the synthesis of advanced polymers with specific functionalities.

The synthesis of biocompatible polyesters is a critical area of research for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. While direct polymerization of this compound is not widely documented, its precursor, methyl 6-hydroxyhexanoate, is a known monomer for the synthesis of poly(6-hydroxyhexanoate), a biocompatible and biodegradable polyester.

Enzymatic polymerization, a green chemistry approach, has been utilized for the polycondensation of hydroxyesters. For instance, lipase-catalyzed polymerization of methyl 6-hydroxyhexanoate has been shown to produce polyesters. sci-hub.box This suggests a potential pathway where this compound could be either directly polymerized or copolymerized to create biocompatible materials. The presence of the acetate group could influence the polymer's properties, such as its degradation rate and hydrophilicity, which are crucial for biomedical applications.

Furthermore, new biocompatible polyesters have been synthesized by combining α-hydroxy acids with 6-hydroxyhexanoic acid through direct condensation, yielding materials with varying degradation behaviors. mdpi.com This highlights the role of the hexanoate structure in creating biocompatible materials. Although research on this compound is not explicitly detailed, its structural similarity implies its potential as a comonomer in such systems.

Table 1: Examples of Biocompatible Polyesters from Related Monomers

| Monomer(s) | Polymerization Method | Key Findings |

| Methyl 6-hydroxyhexanoate | Lipase-catalyzed polycondensation | Production of polyesters with a degree of polymerization up to 100. sci-hub.box |

| Methyl 6-hydroxyhexanoate | Zinc-catalyzed polymerization | Synthesis of poly(ε-caprolactone) (PCL) in good yield. researchgate.net |

| Racemic oxyacid esters and Methyl 6-hydroxyhexanoate | Enzymatic copolymerization | Formation of optically active polyesters with molecular weights over 1,000. h-its.org |

| α-hydroxy acids and 6-hydroxyhexanoic acid | Direct condensation | Creation of new polyesters with tunable degradation rates for medical applications. mdpi.com |

This table is generated based on research on related compounds to infer the potential of this compound.

The derivatization of existing polymers or the use of functional monomers to create polymers with specific properties is a key strategy in materials science. The ester and acetate groups of this compound offer reactive sites for such modifications.

While direct derivatization using this compound is not extensively reported, the functionalization of related polymers provides a strong indication of its potential. For example, enzyme-mediated functionalization of polymers is a recognized green method to introduce new functionalities. mdpi.com A structurally related compound, [methyl-6-(2-(4-vinylphenyl)acetoxy)-hexanoate], has been used in enzyme-catalyzed transesterification reactions to functionalize a copolymer of styrene (B11656). mdpi.com This demonstrates the feasibility of using the acetoxyhexanoate moiety for polymer modification.

The general principle of post-polymerization modification allows for the introduction of desired functional groups onto a polymer backbone. It is conceivable that this compound could be used as a reagent to introduce the acetoxyhexanoate side chain onto polymers with reactive groups like hydroxyl or amine functions. This could alter the polymer's physical and chemical properties, such as its solubility, thermal stability, and interaction with other molecules.

Table 2: Potential Derivatization Reactions Involving the Acetoxyhexanoate Moiety

| Polymer Backbone | Reactive Group | Potential Derivatization Reaction with this compound | Resulting Functional Polymer |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Transesterification | Poly(vinyl alcohol-co-vinyl 6-acetoxyhexanoate) |

| Poly(ethylene imine) | Amine (-NH2) | Amidation (following hydrolysis of the methyl ester) | Poly(ethylene imine) grafted with 6-acetoxyhexanoic acid |

| Polystyrene derivative | Hydroxyl (-OH) | Esterification | Polystyrene with pendant 6-acetoxyhexanoate groups |

This table presents hypothetical derivatization pathways based on the known reactivity of the functional groups in this compound and common polymers.

Environmental Fate and Degradation Studies

Degradation of Ester-Containing Polymers and Analogues in Different Environments

The degradation of polyesters and related ester-containing compounds has been studied in various environments, providing insights into the likely behavior of Methyl 6-acetoxyhexanoate. The primary mechanism of degradation for these materials is the hydrolysis of ester bonds. researchgate.net

In aquatic environments, the rate of hydrolysis is significantly influenced by pH and temperature. For instance, the degradation of biobased epoxy resins containing ester linkages was found to be rapid in basic solutions. nih.gov The degradation of fatty acid methyl esters (FAMEs), which share a similar methyl ester structure, occurs through de-esterification to form free fatty acids and methanol (B129727) under both aerobic and anaerobic conditions. lyellcollection.org Studies on aliphatic esters in marine sediments have shown that the rate and extent of anaerobic biodegradation are influenced by the chemical structure, with linear esters generally degrading faster than branched ones. researchgate.net

In soil environments, short-chain aliphatic compounds are subject to microbial degradation. utoronto.ca The biodegradation of FAMEs in soil also proceeds via the initial hydrolysis of the ester bond. lyellcollection.org The presence of diverse microbial communities in soil, equipped with enzymes like lipases and esterases, facilitates this breakdown. rsc.org For example, 6-hydroxyhexanoate (B1236181), a likely hydrolysis product of this compound, is a known intermediate in the degradation pathway of compounds like cyclohexanol, eventually being converted to adipate. iwaponline.com

The structural components of esters play a crucial role in their biodegradability. Research on aliphatic esters used in synthetic drilling fluids indicated that the most effective removal was observed for ethyl esters with 12 to 18 carbon atoms that did not have interfering branched-chain alcohol or acid groups. researchgate.net This suggests that the linear C6 chain of this compound would be amenable to degradation.

Table 1: Factors Influencing the Degradation of Ester-Containing Compounds in Various Environments

| Factor | Influence on Degradation | Relevant Environments | Citation |

|---|---|---|---|

| pH | Hydrolysis rate increases in acidic or basic conditions. | Aquatic, Soil | nih.gov |

| Temperature | Higher temperatures generally accelerate degradation rates. | Aquatic, Soil | researchgate.netacs.org |

| Microbial Activity | Presence of microorganisms with esterase/lipase (B570770) activity is key for biodegradation. | Soil, Water, Sediment | lyellcollection.orgresearchgate.net |

| Chemical Structure | Linear chains and absence of branching favor faster degradation. | Marine Sediment, Soil | researchgate.net |

| Water Availability | Prerequisite for hydrolysis and microbial growth. | Soil, Compost | researchgate.net |

Bioremediation and Biocatalytic Degradation Processes

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. For ester-containing compounds like this compound, this process is primarily driven by enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These enzymes are widespread in bacteria and fungi. researchgate.net

The enzymatic hydrolysis of methyl esters is a well-documented process. monash.edu For example, Pig Liver Esterase (PLE) is known to cleave a broad range of esters, and has been used for the hydrolysis of various methyl esters. lookchemmall.com Lipases, such as those from Candida antarctica, are also highly effective biocatalysts for the hydrolysis of esters. scispace.com The biodegradation pathway for FAMEs, which are structurally similar to the methyl ester portion of this compound, begins with de-esterification by lipases to produce a free fatty acid and methanol. lyellcollection.org

The degradation of polyesters like polycaprolactone (B3415563) (PCL) provides a relevant model. The enzymatic hydrolysis of PCL yields 6-hydroxycaproic acid (also known as 6-hydroxyhexanoic acid), a key potential intermediate in the degradation of this compound. nih.govfrontiersin.org Further microbial metabolism can then convert 6-hydroxyhexanoate into products like adipic acid, which can be assimilated into central metabolic pathways. iwaponline.comgoogle.com

Engineered microbial systems also hold promise for the degradation of plastic-related compounds. For instance, a two-enzyme system from the bacterium Gordonia sp., consisting of an esterase and a hydrolase, has been shown to effectively degrade various phthalate (B1215562) esters. bldpharm.com Such biocatalytic systems could potentially be adapted for the efficient breakdown of other ester-containing molecules.

Table 2: Enzymes and Microorganisms Involved in the Degradation of Esters

| Enzyme/Microorganism | Substrate Type | Degradation Product(s) | Citation |

|---|---|---|---|

| Lipases (e.g., from Candida antarctica) | Methyl Ricinoleate | Ricinoleic Acid | scispace.com |

| Pig Liver Esterase (PLE) | β-Lactam Methyl Esters | Corresponding Carboxylic Acids | lookchemmall.com |

| ***Gordonia sp.* (GoEst15, GoEstM1)** | Phthalate Esters | Phthalic Acid | bldpharm.com |

| Endophytic Fungi | Polyester (B1180765) Polyurethane | Smaller organic molecules | researchgate.net |

| ***Paenarthrobacter sp.* TYUT067** | Alicyclic Amines (related degradation pathways) | Cyclohexanone (B45756), Adipate | iwaponline.com |

Chemical Recycling Strategies for Polyester Materials

Chemical recycling is a method to depolymerize waste polymers back into their constituent monomers, which can then be purified and used to produce new, virgin-quality materials. For polyesters, which are structurally related to this compound through their ester linkages, the primary chemical recycling methods are solvolytic, including hydrolysis, methanolysis, and glycolysis. lookchemmall.com

Hydrolysis involves the cleavage of ester bonds using water, typically under acidic, basic, or high-temperature neutral conditions. utoronto.ca Alkaline hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), for example, can be conducted at relatively low temperatures and yields the corresponding acid (terephthalic acid) and alcohol (ethylene glycol). europa.eu This process is analogous to the first step of degradation for this compound.

Methanolysis uses methanol to break down the polymer. This process is particularly relevant as it can be used to recycle polyesters like polycaprolactone (PCL) into methyl 6-hydroxyhexanoate, a very close analogue of the target compound. researchgate.net This reaction is often catalyzed by organocatalysts or metal salts at elevated temperatures. utoronto.cad-nb.info

Glycolysis employs a glycol, such as ethylene (B1197577) glycol, to depolymerize polyesters. This is the most common industrial method for PET recycling, yielding bis(hydroxyethyl) terephthalate (BHET), which can be repolymerized. lyellcollection.org

These chemical recycling strategies highlight the reactivity of the ester bond, which is the key functional group in this compound. The conditions used for polyester depolymerization, such as the use of catalysts and elevated temperatures, underscore the chemical pathways available for breaking down such ester-containing molecules into smaller, potentially valuable chemical building blocks.

Table 3: Overview of Chemical Recycling Methods for Polyesters

| Recycling Method | Reagent(s) | Typical Products | Key Features | Citation |

|---|---|---|---|---|

| Hydrolysis | Water (with acid, base, or high temp) | Carboxylic Acid, Alcohol | Can achieve high yields; may require neutralization steps. | lookchemmall.comeuropa.eu |

| Methanolysis | Methanol (with catalyst) | Dimethyl Ester, Alcohol | Product (DMT from PET) can be easily purified. | lyellcollection.orgutoronto.ca |

| Glycolysis | Ethylene Glycol (with catalyst) | Bis(hydroxyethyl) terephthalate (BHET) | Oldest and most common industrial method for PET. | lyellcollection.orglookchemmall.com |

Toxicological and Biological Mechanistic Principles General to Esters

General Mechanisms of Ester Biotransformation and Toxicity

The biotransformation of esters is a critical determinant of their biological activity and potential toxicity. The primary pathway for this transformation is enzymatic hydrolysis.

Ester-containing compounds are widespread in nature, and as a result, organisms from bacteria to humans have evolved enzymes capable of their hydrolysis. americanpharmaceuticalreview.com Carboxylesterases (CE) are a ubiquitous family of enzymes that catalyze the hydrolysis of esters into their corresponding alcohol and carboxylic acid components. americanpharmaceuticalreview.com This process is generally considered a detoxification mechanism, as the resulting metabolites are typically more polar and water-soluble, facilitating their elimination from the body. nih.gov

The general reaction for ester hydrolysis is: RCOOR' (Ester) + H₂O --(Carboxylesterase)--> RCOOH (Carboxylic Acid) + R'OH (Alcohol)

In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing xenobiotics. nih.gov They exhibit distinct tissue distribution and substrate preferences. nih.govmdpi.com

Human Carboxylesterase 1 (hCE1): Highly expressed in the liver, hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety. nih.gov

Human Carboxylesterase 2 (hCE2): Predominantly found in the small intestine, hCE2 has a preference for substrates with a smaller acyl group and a larger alcohol group. nih.gov

The efficiency and location of this enzymatic hydrolysis significantly impact the biological activity and pharmacokinetics of ester compounds. americanpharmaceuticalreview.com

Table 2: Major Human Carboxylesterases and Their Characteristics

| Enzyme | Primary Location | Substrate Preference (Acyl Group / Alcohol Group) | Biological Role | Reference |

|---|---|---|---|---|

| hCE1 | Liver | Large / Small | Metabolism of many drugs and xenobiotics | nih.gov |

| hCE2 | Small Intestine, Liver | Small / Large | Prodrug activation, metabolism of xenobiotics | nih.gov |

Many chemical toxicants, or their reactive metabolites, are electrophiles that can form irreversible covalent bonds with nucleophilic centers on biological macromolecules such as proteins, DNA, and RNA. oup.com This process, known as adduct formation, can disrupt the normal structure and function of these essential molecules, leading to cellular toxicity. oup.comcambridgemedchemconsulting.com

While many esters are hydrolyzed into less reactive metabolites, certain metabolic pathways can generate electrophilic intermediates. For instance, the metabolic oxidation of some xenobiotics can produce highly reactive epoxides or quinones. uomus.edu.iqscienceopen.com If not detoxified, these intermediates can covalently bind to macromolecules, causing cellular damage. uomus.edu.iq The formation of these adducts is not random; it is often selective for specific proteins, and this targeted binding may correlate more closely with toxicity than total protein binding. acs.org While the direct covalent binding of simple aliphatic esters like Methyl 6-acetoxyhexanoate is not a primary concern, the principle remains a fundamental mechanism in toxicology. The formation of drug-protein adducts, for example, is a known mechanism behind some adverse drug reactions. acs.org

Enzymatic Hydrolysis by Carboxyesterases

General Biocompatibility Considerations for Related Esters

Aliphatic polyesters, which are polymers containing repeating ester linkages, are widely recognized for their biocompatibility and biodegradability, making them valuable in biomedical applications like drug delivery and tissue engineering. wisdomlib.orgnih.gov Their sensitivity to hydrolytic degradation means they can break down into non-toxic byproducts that the body can eliminate, contributing to their high biocompatibility. wisdomlib.org

The degradation of these materials in a biological environment is a key aspect of their biocompatibility. For instance, in vivo studies of implanted aliphatic poly(ester amide)s show a mild initial foreign-body reaction that resolves into fibrous encapsulation with no signs of chronic inflammation. researchgate.net Similarly, blends of poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), two important aliphatic polyesters, have demonstrated good biocompatibility and are considered acceptable for various biomedical uses. nih.gov The degradation products of aliphatic esters are generally considered non-toxic, which is a significant advantage for materials intended for biomedical applications. wisdomlib.orgresearchgate.net

Principles of Mechanistic Toxicology Applied to Organic Compounds

Mechanistic toxicology seeks to understand how chemical agents produce their toxic effects at the molecular and cellular levels. For organic compounds, including esters, several key mechanisms are frequently implicated.

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. wikipedia.org Many foreign chemicals (xenobiotics) can induce oxidative stress either directly or indirectly. nih.gov

Direct induction occurs when the xenobiotic or its metabolites, such as quinones, directly participate in reactions that generate ROS (e.g., superoxide (B77818) radicals and hydrogen peroxide). scienceopen.comnih.gov Indirectly, xenobiotics can deplete cellular antioxidant defenses, such as glutathione, or interfere with the function of antioxidant enzymes. nih.gov The resulting excess ROS can damage all cellular components, including lipids (lipid peroxidation), proteins, and DNA, leading to disruptions in normal cellular signaling and potentially triggering apoptosis or necrosis. wikipedia.orgmdpi.com

Some xenobiotics exert their toxic effects by interacting with specific cellular receptors, thereby disrupting normal physiological signaling pathways. nih.gov A prominent example relevant to esters involves phthalates, which are widely used as plasticizers. nih.gov

Phthalate (B1215562) esters themselves are not the primary actors; their monoester metabolites, such as mono(2-ethylhexyl)phthalate (MEHP), are the biologically active molecules. nih.gov These metabolites can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). nih.govagriculturejournals.cz The activation of PPARs by phthalate metabolites can interfere with endocrine functions. nih.gov For example, in the female reproductive system, MEHP-mediated activation of PPARs can suppress the expression of the aromatase enzyme, which is crucial for estradiol (B170435) production, leading to anovulation. nih.gov Phthalates have also been shown to activate other nuclear receptors like the Pregnane X Receptor (PXR), which regulates the metabolism of steroids and xenobiotics, suggesting that exposure could alter endocrine function through multiple receptor-mediated pathways. bu.edu This highlights how environmental esters can induce toxicity by hijacking specific receptor systems. nih.govaai.org

Future Directions and Emerging Research Avenues for Methyl 6 Acetoxyhexanoate

Development of Sustainable and Green Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of sustainable and green practices, a trend that directly impacts the synthesis of Methyl 6-acetoxyhexanoate. ijcrt.org Green chemistry principles, such as waste prevention, maximizing atom economy, and using renewable feedstocks, are guiding the development of new synthetic pathways. ijcrt.orgpurkh.com

A significant area of focus is the move away from conventional synthesis routes that may involve hazardous reagents and energy-intensive steps. ijcrt.org Research is increasingly directed towards biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions. cas.org This approach is not only environmentally friendly but also offers high selectivity and efficiency. ijcrt.org For instance, the synthesis of related esters often begins with inexpensive and renewable starting materials like ε-caprolactone, which can be converted through steps such as acid-catalyzed transesterification followed by acetylation. researchgate.net The development of enzymatic processes for these steps could significantly reduce the environmental footprint of production. cas.orgresearchgate.net

Furthermore, there is a growing emphasis on using renewable feedstocks derived from biomass or agricultural waste instead of traditional petrochemical sources. purkh.com This shift not only reduces dependence on fossil fuels but also aligns with the principles of a circular economy. rsc.org The exploration of solvent-free reaction conditions or the use of green solvents like water, supercritical fluids, or ionic liquids represents another key avenue of research to create more environmentally benign synthetic processes for esters like this compound. purkh.com

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | Higher selectivity, milder reaction conditions, reduced waste, use of renewable catalysts. ijcrt.orgcas.org |

| Renewable Feedstocks | Utilization of starting materials derived from biomass (e.g., ε-caprolactone). | Reduced reliance on fossil fuels, lower carbon footprint, alignment with circular economy principles. purkh.comresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimization of by-products and waste, increased resource efficiency. purkh.com |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids, or conducting reactions without solvents. | Improved safety, reduced pollution, and potential for easier product separation and solvent recycling. purkh.com |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is fundamental to chemical synthesis, and the development of novel catalytic systems is a primary driver of innovation. iitbhu.ac.in For the production of this compound, research is focused on catalysts that can enhance reaction rates, improve product yield, and ensure high selectivity, thereby minimizing the formation of unwanted byproducts. frontiersin.orgmdpi.com

Emerging areas include the use of nanocatalysts, which offer a high surface-area-to-volume ratio, leading to an increased number of active sites for reactions. mdpi.com Supported metal catalysts, where metal particles are dispersed on a stable support material like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), are also being investigated to improve performance and long-term stability in processes like hydrogenation or esterification. mdpi.com

| Catalyst Type | Key Features | Relevance to Ester Synthesis |

| Nanocatalysts | High surface-area-to-volume ratio, unique electronic properties. mdpi.com | Increases the number of active sites, potentially boosting reaction rates and efficiency. mdpi.com |

| Supported Metal Catalysts | Active metal particles dispersed on a stable support (e.g., Al₂O₃, SiO₂). mdpi.com | Enhances stability and long-term performance; widely used for hydrogenation and dehydrogenation reactions. mdpi.com |

| Bifunctional Catalysts | Contains multiple types of active sites (e.g., metal and acid sites) to catalyze different reactions. frontiersin.org | Could enable multi-step syntheses in a single reactor, improving process efficiency. frontiersin.org |

| Biocatalysts (Enzymes) | High specificity, operate under mild conditions, biodegradable. cas.org | Offers a green alternative for transesterification and acetylation steps, leading to high purity products. researchgate.net |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry has become an indispensable tool for accelerating materials discovery and understanding complex chemical processes. lidsen.com Advanced computational methods are being applied to gain a deeper, molecular-level understanding of the synthesis and properties of this compound. mdpi.com

Techniques such as Density Functional Theory (DFT) can be used to investigate the electronic structure of the molecule and model the reaction mechanisms of its synthesis. This allows researchers to predict the most likely reaction pathways, identify transition states, and understand how different catalysts influence the reaction. researchgate.net By simulating the interaction between the reactants and the catalyst surface, computational models can help in the rational design of more efficient and selective catalysts. researchgate.net

Furthermore, multiscale modeling approaches can connect quantum-level details to macroscopic properties. lidsen.comlidsen.com For example, molecular dynamics simulations can predict physical properties like boiling point, density, and viscosity, as well as how the molecule will interact with other substances, such as solvents or polymers. lidsen.com This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources in the development of new applications. researchgate.net Kinetic modeling can also be employed to simulate the behavior of the molecule under various conditions, such as in oxidation or combustion processes, providing a comprehensive view of its chemical behavior. researchgate.net

Discovery of New Applications in Specialized Materials and Pharmaceutical Sciences

While some applications for related compounds are known, a key future direction is the discovery and development of novel uses for this compound itself, particularly in high-value sectors like specialized materials and pharmaceuticals.

In materials science, esters are valuable as intermediates in the production of specialty polymers, coatings, and adhesives. chemimpex.com Research is likely to explore the incorporation of this compound as a monomer or additive in the synthesis of new polymers. Its structure could impart specific properties like flexibility, adhesion, or controlled biodegradability. This aligns with the broader trend of developing advanced biopolymers, such as polyhydroxyalkanoates (PHAs), as sustainable alternatives to petroleum-based plastics. mdpi.commdpi.com The unique functional groups of this compound could be leveraged to create materials with tailored thermal and mechanical properties. mdpi.com

In the pharmaceutical sciences, the molecule could serve as a key building block or intermediate in the synthesis of more complex, biologically active compounds. chemimpex.com The six-carbon backbone is a common structural motif in many natural products and drug molecules. For example, a related compound, tert-butyl 6-oxohexanoate (B1234620), is a precursor in the synthesis of HMG-CoA reductase inhibitors (statins). Future research could investigate whether this compound can be a precursor for new therapeutic agents, streamlining drug development processes. chemimpex.com

Comprehensive Mechanistic Studies of Biological Interactions and Environmental Impact